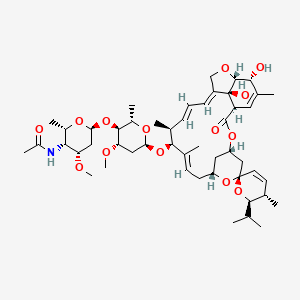

Eprinomectin B1b

Übersicht

Beschreibung

Eprinomectin B1b is a semi-synthetic derivative of avermectin B1b, which is a member of the avermectin family of compounds. These compounds are known for their potent anthelmintic and insecticidal properties. This compound is primarily used as a veterinary endectocide, meaning it is effective against both internal and external parasites .

Wissenschaftliche Forschungsanwendungen

Eprinomectin B1b hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Glutamat-gesteuerte Chloridkanäle in den Nerven- und Muskelzellen von Wirbellosen bindet. Diese Bindung verstärkt die Wirkung von Glutamat, was zu einem Einstrom von Chloridionen und einer Hyperpolarisierung der Zellmembran führt. Als Ergebnis wird die Übertragung elektrischer Aktivität blockiert, was zur Lähmung und zum Tod des Parasiten führt .

Ähnliche Verbindungen:

Ivermectin: Ein weiteres Mitglied der Avermectin-Familie, das für ähnliche anthelmintische und insektizide Zwecke verwendet wird.

Abamectin: Eine Mischung aus Avermectin B1a und B1b, die als Pestizid verwendet wird.

Doramectin: Ein Derivat von Avermectin mit erhöhter Wirksamkeit gegen bestimmte Parasiten.

Moxidectin: Ein lipophileres Derivat mit längerer Wirkdauer.

Selamectin: Wird hauptsächlich zur Bekämpfung von Flöhen und anderen Parasiten bei Haustieren eingesetzt.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Modifikationen einzigartig, die seine Wirksamkeit verbessern und seine Toxizität im Vergleich zu anderen Avermectinen reduzieren. Seine Fähigkeit, als topisches Endektozid eingesetzt zu werden, ohne signifikante Rückstände in der Milch zu verursachen, macht es besonders wertvoll in der Milchindustrie .

Wirkmechanismus

Target of Action

Eprinomectin B1b is a semi-synthetic compound of the avermectin family . It is primarily used for the treatment of internal and external parasites in cattle and lactating cows . The primary targets of this compound are the glutamate-gated chloride ion channels which occur in invertebrate nerve and muscle cells .

Mode of Action

This compound, like other avermectins, works by preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . It does this by amplifying the effects of glutamate on the invertebrate-specific gated chloride channels . This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell . This hyperpolarization causes paralysis and death of the parasite .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells . This interference disrupts the normal electrical activity in these cells, leading to paralysis and death of the parasite .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After administration, only a small percentage of the dose is found in the urine, while a significant portion is excreted in the feces . In feces, the parental homologue eprinomectin B1a accounted for approximately 82% of total radioactivity . Five minor metabolites of eprinomectin B1a were detected in feces .

Result of Action

The result of this compound’s action is the effective treatment of internal and external parasites in cattle and lactating cows . By targeting the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, this compound causes paralysis and death of the parasites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence of mud or manure on the areas of the backline where it is applied . Furthermore, the compound’s action can also be influenced by the metabolic differences between male and female rats . Therefore, the environment plays a crucial role in the action, efficacy, and stability of this compound.

Safety and Hazards

Eprinomectin B1b is classified as having acute toxicity (Category 3, Oral), reproductive toxicity (Category 2), and specific target organ toxicity – repeated exposure (Category 2). It is also hazardous to the aquatic environment, both short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) . It is advised to avoid release to the environment, and to use personal protective equipment as required .

Biochemische Analyse

Biochemical Properties

Eprinomectin B1b interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, indicating its interaction with cellular proteins and enzymes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to suppress the growth and metastatic phenotypes of prostate cancer cells . It influences cell function by inducing cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to downregulate the expression of cancer stem cell markers and mediate the translocation of β-catenin from the nucleus to the cytoplasm, indicating its role in inhibiting downstream target genes such as c-Myc and cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The anthelmintic efficacy of the 0.5% w/v topical formulation of this compound, when administered at 1 mg/kg body weight, was evaluated in sheep in two dose confirmation laboratory studies and one multicenter field study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back .

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral repeated administrations of this compound, it was shown that this compound was metabolised more extensively in female rats than in male rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a topical application of 0.50 mg/kg body weight radiolabelled this compound to 8-10 month old calves, only a small percent of the applied dose (0.35%) was found in the urine through 28 days and 17% to 19.8 % in the faeces .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eprinomectin B1b wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Avermectin B1b ausgehen. Der Prozess umfasst die Oxidation der 4-Hydroxy-Gruppe, gefolgt von reduktiver Aminierung und Acetylierung . Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Streptomyces avermitilis zur Produktion von Avermectin B1b, das dann chemisch modifiziert wird, um this compound zu erhalten. Der Fermentationsprozess wird sorgfältig gesteuert, um die Produktion der gewünschten Verbindung zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eprinomectin B1b unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die 4-Hydroxy-Gruppe wird während des Syntheseprozesses oxidiert.

Reduktive Aminierung: Diese Reaktion wird verwendet, um eine Aminogruppe in das Molekül einzuführen.

Acetylierung: Der letzte Schritt der Synthese beinhaltet die Acetylierung, um die Aminogruppe zu schützen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktive Aminierung: Es werden Reduktionsmittel wie Natriumcyanoborhydrid verwendet.

Acetylierung: Es wird typischerweise Essigsäureanhydrid für Acetylierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound, mit Nebenprodukten, die von den spezifischen Reaktionsbedingungen und Reagenzien abhängen, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ivermectin: Another member of the avermectin family, used for similar anthelmintic and insecticidal purposes.

Abamectin: A mixture of avermectin B1a and B1b, used as a pesticide.

Doramectin: A derivative of avermectin with enhanced potency against certain parasites.

Moxidectin: A more lipophilic derivative with a longer duration of action.

Selamectin: Used primarily for controlling fleas and other parasites in pets.

Uniqueness of Eprinomectin B1b: this compound is unique due to its specific chemical modifications, which enhance its efficacy and reduce its toxicity compared to other avermectins. Its ability to be used as a topical endectocide without causing significant residues in milk makes it particularly valuable in the dairy industry .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNHOHPRXXCPRA-FZTOWWROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H73NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037695 | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133305-89-2 | |

| Record name | (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprinomectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRINOMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

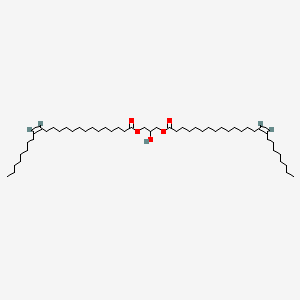

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

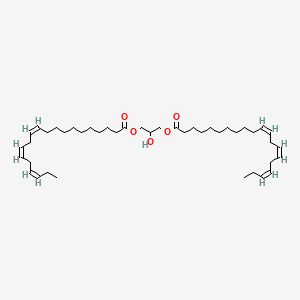

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

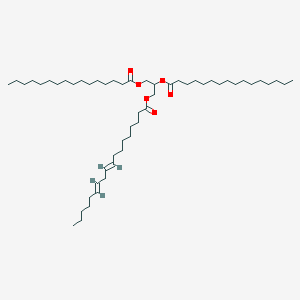

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)